4-chloro-6-({5-[3,5-di(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-2-(methylthio)pyrimidine
Description
This compound is a triazole-pyrimidine hybrid synthesized via nucleophilic substitution reactions between chloro-substituted pyrimidine intermediates and thiol-containing 1,2,4-triazole derivatives . Its structure features a pyrimidine core substituted with a chlorine atom at position 4, a methylthio group at position 2, and a triazole-thioether moiety at position 4. The compound was designed as a SecA inhibitor, targeting bacterial protein translocation machinery, and exhibits antibacterial activity against Gram-positive pathogens like Staphylococcus aureus . Key synthetic steps include thiol-displacement reactions under basic conditions (e.g., K₂CO₃ in acetone) and purification via silica gel chromatography, with yields ranging from 51% to 83% depending on substituents . Structural confirmation was achieved using ¹H/¹³C NMR and HRMS data .
Properties
IUPAC Name |
4-[[5-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]sulfanyl]-6-chloro-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF6N5S2/c1-28-12-23-9(16)5-10(24-12)29-13-25-11(26-27-13)6-2-7(14(17,18)19)4-8(3-6)15(20,21)22/h2-5H,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDZXFCMUZFDFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)SC2=NNC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF6N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-6-({5-[3,5-di(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-2-(methylthio)pyrimidine involves multiple steps, typically starting with the preparation of the pyrimidine core. The synthetic route often includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Triazolylthio Group: The triazole ring is introduced through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by substitution with the trifluoromethyl-substituted phenyl group.
Methylthio Substitution:
Chemical Reactions Analysis
4-chloro-6-({5-[3,5-di(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-2-(methylthio)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.
Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides under suitable conditions, leading to the formation of various derivatives.
Trifluoromethylation: The trifluoromethyl groups can participate in radical trifluoromethylation reactions, which are important in pharmaceuticals and agrochemicals.
Scientific Research Applications
Agricultural Applications
Fungicidal Activity
The compound has demonstrated significant fungicidal properties, particularly against various phytopathogenic fungi. Its effectiveness is attributed to the inhibition of fungal cell wall synthesis and disruption of metabolic pathways. Studies have indicated that it can be used as a potential fungicide in crop protection strategies.
Pharmaceutical Applications
Antimicrobial Properties
Research has shown that this compound exhibits antimicrobial activity against a range of bacteria and fungi. Its mechanism involves interference with microbial protein synthesis and cell membrane integrity.
Case Study: Antibacterial Activity
In a study assessing the antibacterial effects of various compounds, 4-chloro-6-({5-[3,5-di(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-2-(methylthio)pyrimidine was found to be effective against:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those for standard antibiotics, suggesting potential for development into new antimicrobial agents.
Material Science Applications
Polymer Additives
The unique structure of this compound allows it to be utilized as an additive in polymer formulations. It enhances thermal stability and mechanical properties of polymers when incorporated into their matrices.
Mechanism of Action
The mechanism of action of 4-chloro-6-({5-[3,5-di(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-2-(methylthio)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The triazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to potent inhibition .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their comparative properties:
Key Findings:
Amine Side Chains (11a): Ethylamine substituents enhance water solubility but may reduce binding affinity compared to methylthio groups . Trifluoromethyl vs. Dichlorophenyl (): The trifluoromethyl groups in the target compound provide stronger electron-withdrawing effects than dichlorophenyl, likely improving target engagement .
Synthetic Efficiency :
- Yields vary significantly with substituent complexity. For example, tert-butyl carbamate protection (10a) improves stability but adds synthetic steps .
Structural Diversity in Pyrimidine Analogs :
- Thiazolo[4,5-d]pyrimidines () exhibit distinct antibacterial profiles due to fused thiazole rings, highlighting the importance of heterocyclic systems in bioactivity .
Pharmacological Potential: Methylsulfonylphenyl derivatives (14) are explored as radioligands, suggesting divergent applications compared to SecA inhibitors .
Biological Activity
The compound 4-chloro-6-({5-[3,5-di(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-2-(methylthio)pyrimidine is a complex organofluorine molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by data tables and relevant case studies.
Basic Information
- Molecular Formula : C15H8ClF6N5S2
- Molecular Weight : 471.83 g/mol
- CAS Number : 680217-14-5
Structural Features
The compound features a pyrimidine core substituted with a triazole moiety and trifluoromethyl phenyl groups, which are known to enhance biological activity due to their electron-withdrawing properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing the 1,2,4-triazole scaffold. For instance, derivatives of triazoles have shown significant activity against various bacteria and fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus (MRSA) | 0.046 μM |
| Triazole Derivative A | Escherichia coli | 0.68 μM |
| Triazole Derivative B | Candida albicans | 0.046 μM |
The compound exhibited a lower MIC against MRSA compared to standard antibiotics like vancomycin (MIC: 0.68 μM) and ciprofloxacin (MIC: 2.96 μM), indicating its potential as an effective antimicrobial agent .
Antifungal Activity
Triazole derivatives are also recognized for their antifungal properties. Research indicates that compounds similar to our target have shown efficacy against pathogenic fungi.
Table 2: Antifungal Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Aspergillus fumigatus | 0.046 μM |
| Triazole Derivative C | Geotrichum candidum | 0.068 μM |
These findings suggest that the compound could serve as a lead for developing new antifungal agents .
Anticancer Activity
The anticancer potential of similar triazole-containing compounds has been explored in various studies. The presence of trifluoromethyl groups has been linked to enhanced cytotoxic effects against cancer cell lines.
Case Study: Anticancer Screening
A study involving a library of compounds identified several triazole derivatives with promising anticancer activity. The screening revealed that certain compounds exhibited significant cytotoxicity against breast cancer cell lines with IC50 values as low as 6.5 µM .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. The presence of electron-withdrawing groups like trifluoromethyl significantly enhances the potency against microbial and cancerous cells.
Key Findings in SAR Analysis:
- Trifluoromethyl Substitution : Enhances lipophilicity and cellular uptake.
- Pyrimidine Core : Essential for maintaining biological activity.
- Thioether Linkage : Contributes to improved interaction with biological targets.
Q & A
Q. What are the standard synthetic routes for this compound, and what critical steps ensure product purity?
The synthesis typically involves coupling a triazole-thiol intermediate with a chloropyrimidine scaffold. Key steps include:
- Thiol-displacement reaction : Reacting 5-[3,5-di(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol with 4,6-dichloro-2-(methylthio)pyrimidine under basic conditions (e.g., NaOH or EtN) to form the thioether bond .
- Purification : Precipitation using diethyl ether followed by vacuum drying ensures removal of unreacted starting materials. For derivatives, column chromatography or recrystallization in polar solvents (e.g., methanol/water) may be employed .
- Critical factors : Stoichiometric control of the thiol intermediate and reaction temperature (room temperature to 60°C) to minimize side reactions like over-alkylation .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Focus on aromatic proton regions (δ 8.5–8.6 ppm for trifluoromethylphenyl protons, δ 7.6–8.3 ppm for pyrimidine protons) to confirm substitution patterns. The methylthio group typically appears as a singlet near δ 2.5 ppm .
- HRMS (ESI) : Accurate mass analysis (e.g., [M–H] at m/z 541.0486) verifies molecular integrity .
- Elemental analysis : Validate purity (>95%) by matching calculated and observed C/H/N/S percentages .
Advanced Research Questions
Q. How can synthesis yields be optimized when modifying substituents on the triazole-pyrimidine core?
- Substituent compatibility : Electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring improve reaction kinetics due to increased thiol nucleophilicity. For example, derivatives with 3,5-bis(trifluoromethyl)phenyl groups achieve yields of 47–74%, while dimethylphenyl analogs yield 57% .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of aromatic intermediates.
- Catalysis : Additives like trifluoroacetic acid (TFA) can accelerate thiol activation, as seen in the synthesis of SecA inhibitors .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in SecA inhibition?
- Key structural features :
| Substituent on Triazole | Bioactivity Trend (SecA Inhibition) | Reference |
|---|---|---|
| 3,5-Bis(trifluoromethyl) | High activity (lipophilicity ↑) | |
| 3,5-Dimethyl | Moderate activity | |
| Unsubstituted phenyl | Low activity |
- Methodological approach :
- Molecular docking : Compare binding affinities of trifluoromethyl vs. methyl groups with SecA’s hydrophobic pockets.
- LogP measurements : Correlate lipophilicity with antibacterial potency (e.g., against E. coli or S. aureus) .
Q. How should contradictory biological activity data between structurally similar derivatives be addressed?
- Step 1 : Verify compound purity via HPLC (≥98% purity required) to rule out impurities affecting assay results .
- Step 2 : Re-evaluate bioassays under standardized conditions (e.g., MIC values in triplicate with positive/negative controls) .
- Step 3 : Investigate electronic effects: Trifluoromethyl groups may enhance membrane permeability but reduce solubility, leading to variability in dose-dependent responses. Use computational tools (e.g., DFT) to model substituent electronic profiles .
Methodological Notes
- Synthesis troubleshooting : Low yields (<40%) in alkylation steps may arise from moisture-sensitive intermediates. Use anhydrous solvents and inert atmospheres (N/Ar) .
- Data interpretation : Always cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to resolve overlapping aromatic signals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
